Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, an acetyl group, and a carboxylate ester group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of a pyridine derivative. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the acetyl and carboxylate ester groups
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for high yield and purity, ensuring that the final product meets the necessary specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridine derivatives, such as:
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3NO3/c1-5(15)6-3-7(9(16)17-2)14-8(4-6)10(11,12)13/h3-4H,1-2H3 |
InChI Key |
QMRNYXPCCIXNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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